![molecular formula C11H12O3 B1354886 Methyl chroman-2-carboxylate CAS No. 113771-58-7](/img/structure/B1354886.png)
Methyl chroman-2-carboxylate
Overview
Description
Methyl chroman-2-carboxylate is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is a liquid at room temperature and is stored in a dry environment at temperatures between 2-8°C . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of functionalized chroman-2-ones and chromanes, which includes this compound, can be achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method is highly enantio- and diastereoselective, and the products can be obtained in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99: 1 dr) and enantioselectivities (up to 99% ee) .
Molecular Structure Analysis
The molecular structure of this compound is influenced by factors such as metal ion radii and chain unsaturation . The structure and phase properties of carboxylates, including this compound, have been the subject of several investigations .
Chemical Reactions Analysis
This compound can undergo a series of chemical reactions. For instance, it can participate in a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation . This reaction is part of the process used in the synthesis of functionalized chroman-2-ones and chromanes .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . It is stored in a dry environment at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl chroman-2-carboxylate serves as a crucial building block in synthesizing various bioactive compounds. For instance, it is instrumental in the enantiospecific synthesis of chromanone-2-carboxylates and chroman-2-carboxylates, which are used to create repinotan, fidarestat, and nebivolol. These compounds have significant applications in medical and pharmaceutical research (Kim et al., 2015).
Chemical Reactions and Modifications
This compound undergoes various chemical reactions, making it a versatile compound for research. For instance, conjugate addition of cuprate reagents to chromones results in the production of 2,3-disubstituted chroman-4-ones. These compounds, derived from methyl chromone-3-carboxylates, have significant synthetic applications (Saengchantara & Wallace, 1990). Another example is the C-methylation at the 2-position of 4-chromanone-2-carboxylates, a unique reaction pattern that showcases the compound's reactivity and utility in synthetic chemistry (Ghosh et al., 2014).
Building Blocks for Pharmaceutical Agents
This compound is used to synthesize optically active, 6-substituted 2-(aminomethyl)chromans. These primary amines are valuable building blocks for creating chroman-derived pharmaceutical agents, highlighting the compound's importance in drug development (Zhang et al., 2004).
Geochemical and Environmental Studies
In geochemical research, methylated 2-methyl-2-(4,8,12-trimethyltridecyl)chromans, structurally related to tocopherols, have been identified in various sediment extracts and oils. These compounds are not diagenetic derivatives of tocopherols but are important in understanding environmental conditions and palaeohypersalinity in geological studies (Damsté et al., 1987).
Crystal and Electronic Structure Analysis
The crystal and electronic structures of this compound derivatives, such as spiro-[chroman-chromene]-carboxylates, have been characterized. These analyses provide insights into the molecular interactions and network formations in the crystal structure, essential for material science and pharmaceutical research (Vrabel et al., 2017).
Safety and Hazards
Methyl chroman-2-carboxylate is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl chroman-2-carboxylate is a pivotal chiral building block in the pharmaceutical industry . It is used in the synthesis of a variety of bioactive compounds . .
Mode of Action
The mode of action of this compound involves its use as a substrate in enzymatic reactions. For instance, in an aqueous–toluene biphasic system, it is used as a substrate for two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms of these reactions have been revealed by molecular simulations .
Biochemical Pathways
This compound is involved in the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . This reaction is followed by a PCC oxidation and dehydroxylation, leading to the synthesis of functionalized chroman-2-ones and chromanes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its use in enzymatic reactions .
Result of Action
The result of the action of this compound is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are important chiral building blocks in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in an aqueous–toluene biphasic system, it acts as a substrate for enzymatic reactions . The stability and efficacy of these reactions are likely influenced by factors such as temperature, pH, and the presence of other compounds in the system.
properties
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)14-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFQFDVPGZONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564554 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113771-58-7 | |
Record name | Methyl 3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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